4-Amino-2-chlorobenzene-1-thiol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-amino-2-chlorobenzenethiol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNS/c7-5-3-4(8)1-2-6(5)9/h1-3,9H,8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYAMARVMEHHNHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)Cl)S | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301308783 | |
| Record name | 4-Amino-2-chlorobenzenethiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301308783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15178-53-7 | |
| Record name | 4-Amino-2-chlorobenzenethiol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15178-53-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Amino-2-chlorobenzenethiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301308783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reaction Chemistry and Mechanistic Investigations of 4 Amino 2 Chlorobenzene 1 Thiol
Reactivity Profiling of the Thiol (-SH) Functional Group
The thiol group is a potent nucleophile and is susceptible to a range of chemical transformations, including addition, substitution, oxidation, and radical reactions. Its reactivity is influenced by the electron-donating amino group and the electron-withdrawing chloro substituent on the aromatic ring.
Nucleophilic Addition and Substitution Reactions
The sulfur atom of the thiol group in 4-Amino-2-chlorobenzene-1-thiol possesses lone pairs of electrons, making it a strong nucleophile. It readily participates in nucleophilic substitution reactions, particularly S-alkylation and S-arylation, to form thioethers. For instance, it can react with alkyl halides or other electrophilic carbon centers. The nucleophilicity of the thiolate anion (formed under basic conditions) is significantly greater than that of the neutral thiol.
Recent studies have highlighted visible-light-mediated C(sp)-S cross-coupling reactions of haloalkynes with aryl thiols. acs.org In a similar vein, this compound is expected to react with bromoalkynes in the presence of a photocatalyst to yield the corresponding alkynyl thioethers. acs.org This type of reaction underscores the utility of the thiol group in forming carbon-sulfur bonds, which are crucial in the synthesis of various organic compounds. acs.org Kinetic studies on similar systems have shown that the presence of an ortho-amino group can influence the reaction rates in nucleophilic aromatic substitution (SNAr) reactions involving anionic nucleophiles like benzenethiolate. nih.gov
Oxidation Chemistry and Thioether Formation Pathways
The thiol group is readily oxidized under various conditions. Mild oxidizing agents typically convert thiols to disulfides through the formation of an S-S bond. This dimerization is a common reaction for thiols and can be achieved using reagents like hydrogen peroxide, often catalyzed by iodide ions, or simply through aerobic oxidation catalyzed by metal complexes. organic-chemistry.orgakjournals.com In the case of this compound, this would result in the formation of bis(4-amino-2-chlorophenyl) disulfide.
Thioether formation represents another significant reaction pathway. Beyond simple S-alkylation with alkyl halides, thioethers can be synthesized through various coupling strategies. The substitution of a disulfide bond with a more stable thioether linkage is an attractive method for improving the biological stability of peptides and other molecules. nih.gov This involves replacing a disulfide bridge with a cystathionine (B15957) bridge, which substitutes a sulfur atom with a methylene (B1212753) group (-CH₂-). nih.gov While this is more relevant to peptide chemistry, the underlying principles of forming stable C-S bonds are applicable to the synthesis of thioether derivatives from this compound for various applications. nih.gov
Table 1: Representative Reactions of the Thiol Group
| Reaction Type | Reagents/Conditions | Product Type |
| Disulfide Formation | H₂O₂/I⁻ or Air/Cu²⁺ catalyst | Symmetrical Disulfide |
| Thioether Synthesis | Alkyl Halide (R-X), Base | Alkyl Aryl Thioether |
| Thioether Synthesis | Haloalkyne, Photocatalyst, Visible Light | Alkynyl Aryl Thioether |
| Nucleophilic Substitution | 1-Chlorobenzotriazole, then another thiol (R'-SH) | Unsymmetrical Disulfide |
Chemical Transformations Involving the Amino (-NH₂) Functional Group
The amino group is a powerful activating group that strongly influences the reactivity of the aromatic ring and also serves as a key nucleophilic center for building complex heterocyclic structures.
Electrophilic Aromatic Substitution Directing Effects and Reactivity Modulation
Amino (-NH₂): A strongly activating, ortho-, para-directing group due to its powerful +R (resonance) effect, which donates electron density to the ring and stabilizes the carbocation intermediate (arenium ion). libretexts.orglibretexts.org
Thiol (-SH): A moderately activating, ortho-, para-directing group. Like the amino group, it can donate a lone pair of electrons via resonance. youtube.com
Chloro (-Cl): A deactivating, yet ortho-, para-directing group. It is deactivating because its -I (inductive) effect withdraws electron density, but it directs ortho/para because its weaker +R effect can help stabilize the intermediate when substitution occurs at these positions. libretexts.orgdoubtnut.com
Table 2: Substituent Effects on Electrophilic Aromatic Substitution
| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Reactivity | Directing Influence |
| -NH₂ | -I (Weak) | +R (Strong) | Strongly Activating | Ortho, Para |
| -SH | -I (Weak) | +R (Moderate) | Moderately Activating | Ortho, Para |
| -Cl | -I (Strong) | +R (Weak) | Weakly Deactivating | Ortho, Para |
Condensation and Cyclization Reactions to Form Heterocyclic Systems
The ortho-disposed amino and thiol groups make this compound an ideal precursor for the synthesis of benzothiazoles, a class of heterocycles with significant biological and pharmaceutical importance. mdpi.com These syntheses typically involve a condensation reaction followed by an intramolecular cyclization.
A common and efficient method is the reaction of the 2-aminothiophenol (B119425) scaffold with aldehydes or ketones. mdpi.comorganic-chemistry.org The amino group initially forms a Schiff base (imine) with the carbonyl compound, which then undergoes cyclization via nucleophilic attack of the thiol sulfur onto the imine carbon, followed by oxidation to yield a 2-substituted benzothiazole (B30560). Similarly, condensation with carboxylic acids or their derivatives, such as acyl chlorides, leads to the formation of 2-substituted benzothiazoles. organic-chemistry.orgmdpi.com For example, reacting this compound with an acyl chloride would first form an amide, which would then cyclize to the benzothiazole ring. preprints.org These reactions provide a robust platform for generating a diverse library of 7-amino-5-chlorobenzothiazole derivatives.
Table 3: Common Cyclization Reactions to Form Heterocycles
| Reactant | Catalyst/Conditions | Heterocyclic Product |
| Aldehyde (R-CHO) | Acid or Oxidant (e.g., H₂O₂) | 2-Substituted Benzothiazole |
| Ketone (R-CO-R') | Acid or Oxidant | 2,2-Disubstituted Dihydrobenzothiazole |
| Carboxylic Acid (R-COOH) | Dehydrating Agent (e.g., PPA) | 2-Substituted Benzothiazole |
| Acyl Chloride (R-COCl) | Base, then cyclization | 2-Substituted Benzothiazole |
| Carbon Disulfide (CS₂) | Base | Benzothiazole-2-thiol derivative |
Impact of the Chloro Substituent on Aromatic Ring Activation and Deactivation
The presence of a chloro substituent on the aromatic ring of this compound has a significant impact on the ring's susceptibility to electrophilic attack. The chloro group is generally considered a deactivating substituent in electrophilic aromatic substitution (EAS) reactions. This deactivation stems from its strong inductive electron-withdrawing effect, which reduces the electron density of the benzene (B151609) ring, making it less attractive to electrophiles.
In contrast, the amino group (-NH2) at position 4 is a powerful activating group. It exerts a strong electron-donating resonance effect by delocalizing its lone pair of electrons into the benzene ring, thereby increasing the electron density, especially at the ortho and para positions relative to the amino group. This strong activation by the amino group generally overrides the deactivating effect of the chloro substituent, making the ring as a whole more reactive towards electrophiles than benzene itself.
| Substituent | Position | Inductive Effect | Resonance Effect | Overall Effect on Ring | Directing Influence |
| Amino (-NH2) | 4 | Electron-withdrawing | Strong electron-donating | Activating | Ortho, para-directing |
| Chloro (-Cl) | 2 | Strong electron-withdrawing | Weak electron-donating | Deactivating | Ortho, para-directing |
| Thiol (-SH) | 1 | Electron-withdrawing | Electron-donating | Activating | Ortho, para-directing |
Synergistic Effects and Competitive Reaction Pathways Among Functional Groups
The three functional groups in this compound can act synergistically or competitively, leading to various reaction pathways. The most common and well-documented reaction of this compound is its use as a precursor in the synthesis of benzothiazoles. nih.govmdpi.comnih.govscholarsresearchlibrary.commdpi.com
In these reactions, the amino and thiol groups act in concert. The synthesis of 2-substituted benzothiazoles typically involves the condensation of a 2-aminothiophenol with a variety of reagents such as aldehydes, carboxylic acids, or their derivatives. nih.govmdpi.comnih.gov The general mechanism involves the initial formation of a Schiff base between the amino group and the carbonyl group of the aldehyde or a related intermediate from the carboxylic acid derivative. This is followed by an intramolecular cyclization where the thiol group attacks the imine carbon, leading to the formation of the thiazole (B1198619) ring. Subsequent oxidation or elimination of a small molecule like water yields the final benzothiazole product.
The chloro substituent at position 2 and the amino group at position 4 influence the regiochemistry of these cyclization reactions. For instance, in the synthesis of 6-chlorobenzothiazoles, the starting material is 4-chloro-2-aminothiophenol. This indicates that the position of the substituents on the initial aminothiophenol ring is retained in the final benzothiazole product. Therefore, reactions starting with this compound are expected to yield 6-amino-4-chlorobenzothiazoles.
Competitive reactions can also occur. For example, both the amino and thiol groups are nucleophilic and can react with electrophiles. The relative reactivity of these groups will depend on the specific reaction conditions (e.g., pH, solvent) and the nature of the electrophile. In acidic conditions, the amino group will be protonated, reducing its nucleophilicity and favoring reactions at the thiol group. Conversely, in basic conditions, the thiol group can be deprotonated to the more nucleophilic thiolate, while the amino group remains a potent nucleophile.
| Functional Group | Type of Reactivity | Common Reactions |
| Amino (-NH2) | Nucleophilic, Basic | Acylation, Alkylation, Schiff base formation, Diazotization |
| Thiol (-SH) | Nucleophilic, Acidic | Alkylation, Oxidation (to disulfides, sulfonic acids), Cyclization |
| Chloro (-Cl) | Electrophilic (on ring) | Nucleophilic aromatic substitution (under harsh conditions) |
Elucidation of Reaction Mechanisms and Transition State Characterization
The elucidation of reaction mechanisms involving this compound primarily revolves around its role in the synthesis of benzothiazoles. While specific mechanistic studies and transition state characterizations for this exact molecule are not extensively reported in the literature, the general mechanism for benzothiazole formation from 2-aminothiophenols is well-established and can be applied.
General Mechanism for Benzothiazole Synthesis from 2-Aminothiophenol and an Aldehyde:
Schiff Base Formation: The amino group of the 2-aminothiophenol attacks the carbonyl carbon of the aldehyde, leading to the formation of a tetrahedral intermediate. Subsequent dehydration results in the formation of a Schiff base (an imine).
Intramolecular Cyclization: The nucleophilic thiol group then attacks the electrophilic carbon of the imine in an intramolecular fashion. This step leads to the formation of a five-membered thiazoline (B8809763) ring fused to the benzene ring.
Aromatization: The final step involves the oxidation of the thiazoline ring to the aromatic thiazole ring. This can occur through various oxidants present in the reaction mixture or by air oxidation, often resulting in the elimination of a molecule of hydrogen.
Computational studies on related systems have provided insights into the transition states of these steps. The initial nucleophilic attack of the amino group on the carbonyl is typically the rate-determining step in the formation of the Schiff base. The subsequent intramolecular cyclization is usually a rapid process. The final oxidation step can vary in its mechanism depending on the oxidant used.
For this compound, the electronic effects of the chloro and amino substituents would influence the energetics of these steps. The electron-donating amino group would enhance the nucleophilicity of the thiol group, potentially accelerating the cyclization step. Conversely, the electron-withdrawing chloro group could slightly decrease the nucleophilicity of the adjacent thiol group but would also make the imine carbon more electrophilic, which could affect the rate of cyclization. Detailed computational studies on this specific molecule would be necessary to precisely characterize the transition states and determine the kinetic and thermodynamic favorability of the various reaction pathways.
Advanced Spectroscopic and Analytical Characterization Methodologies for 4 Amino 2 Chlorobenzene 1 Thiol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Purity Assessment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation and purity verification of organic molecules like 4-Amino-2-chlorobenzene-1-thiol. By analyzing the chemical shifts, coupling constants, and integration of signals in both ¹H and ¹³C NMR spectra, the precise arrangement of atoms and the electronic environment of each nucleus can be determined.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound would provide key information. The protons of the amino group (-NH₂) would likely appear as a broad singlet, with its chemical shift influenced by solvent and concentration. The thiol proton (-SH) would also typically present as a singlet. The aromatic region would show signals for the three protons on the benzene (B151609) ring. Their splitting patterns and coupling constants would confirm the 1,2,4-substitution pattern.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides complementary information, revealing the number of unique carbon environments. For this compound, six distinct signals are expected for the aromatic carbons. The chemical shifts are influenced by the attached functional groups (-NH₂, -Cl, -SH). The carbon atom attached to the electron-withdrawing chlorine atom (C-Cl) would be shifted downfield, while the carbon attached to the electron-donating amino group (C-NH₂) would be shifted upfield. For comparison, in chlorobenzene, the carbon atom directly bonded to chlorine (ipso-carbon) resonates at approximately 134.3 ppm, while other ring carbons appear between 126.4 and 129.7 ppm. docbrown.info
Table 1: Predicted ¹³C NMR Chemical Shift Ranges for this compound based on Analogous Compounds
| Carbon Atom | Predicted Chemical Shift (ppm) | Rationale |
| C-S | 120-130 | Influenced by the thiol group. |
| C-Cl | 130-135 | Deshielded by the electronegative chlorine atom. docbrown.info |
| C-N | 140-145 | Influenced by the electron-donating amino group. rsc.org |
| C-H | 115-130 | Aromatic protons in various electronic environments. docbrown.inforsc.org |
Note: These are predicted values and actual experimental results may vary based on solvent and other conditions.
Vibrational Spectroscopy: Infrared (IR) and Raman Techniques for Functional Group Identification
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is crucial for identifying the functional groups present in this compound.
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. The spectrum reveals characteristic absorption bands for specific functional groups. For this compound, key expected vibrations include N-H stretching from the primary amine, S-H stretching from the thiol group, C-Cl stretching, and various C=C and C-H vibrations from the aromatic ring. The N-H stretching typically appears as two bands in the 3300-3500 cm⁻¹ region for a primary amine. The S-H stretching vibration is weaker and appears around 2550-2600 cm⁻¹. mdpi.com The C-Cl stretch is found in the fingerprint region, typically between 600 and 800 cm⁻¹. Spectral data for 2-Amino-4-chlorobenzenethiol is available, confirming the utility of this technique. nih.gov
Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. The S-H and C-S bonds, as well as the symmetric breathing modes of the benzene ring, would be expected to show strong signals in the Raman spectrum. PubChem lists the availability of an FT-Raman spectrum for 2-amino-4-chlorobenzenethiol, obtained using a Bruker MultiRAM spectrometer. nih.gov
Table 2: Key Vibrational Modes for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Technique |
| Amino (-NH₂) | Symmetric & Asymmetric Stretching | 3300 - 3500 | IR, Raman |
| Amino (-NH₂) | Scissoring | 1590 - 1650 | IR |
| Thiol (-SH) | Stretching | 2550 - 2600 | IR, Raman (weak in IR) mdpi.com |
| Aromatic C-H | Stretching | 3000 - 3100 | IR, Raman |
| Aromatic C=C | Stretching | 1400 - 1600 | IR, Raman |
| C-Cl | Stretching | 600 - 800 | IR |
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. The molecular formula for this compound is C₆H₆ClNS, giving a molecular weight of approximately 159.64 g/mol . nih.gov
Upon ionization in a mass spectrometer, a molecular ion peak ([M]⁺) would be observed. A key feature in the mass spectrum of a chlorine-containing compound is the presence of an isotopic peak ([M+2]⁺) due to the natural abundance of the ³⁵Cl (~75%) and ³⁷Cl (~25%) isotopes. docbrown.info Therefore, for this compound, one would expect to see two molecular ion peaks at m/z 159 (for the ³⁵Cl isotope) and m/z 161 (for the ³⁷Cl isotope), with a relative intensity ratio of approximately 3:1. docbrown.info
The fragmentation pattern provides further structural evidence. Common fragmentation pathways for this molecule could include:
Loss of a chlorine radical: The cleavage of the C-Cl bond would result in a fragment ion at m/z 124 ([M-Cl]⁺). This is a common fragmentation for aromatic chlorides. docbrown.info
Loss of the thiol group: Fragmentation could involve the loss of ·SH or H₂S.
Ring fragmentation: The aromatic ring itself can break apart, leading to smaller fragment ions.
Table 3: Predicted Prominent Ions in the Mass Spectrum of this compound
| m/z Value | Ion Formula | Description |
| 159 / 161 | [C₆H₆ClNS]⁺ | Molecular ion peaks (³⁵Cl / ³⁷Cl) docbrown.info |
| 124 | [C₆H₅NS]⁺ | Loss of Cl radical from the molecular ion docbrown.info |
| 77 | [C₆H₅]⁺ | Phenyl cation, a common fragment for benzene derivatives docbrown.info |
Ultraviolet-Visible (UV-Vis) Spectroscopy in Electronic Structure and Tautomeric Studies
Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. For this compound, the UV-Vis spectrum is dominated by π → π* transitions associated with the aromatic system. The presence of auxochromic groups like the amino (-NH₂) and thiol (-SH) groups, which have non-bonding electrons, can also lead to n → π* transitions.
These substituents typically cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted benzene. The electron-donating amino and thiol groups increase the electron density of the ring, lowering the energy gap for π → π* transitions. The UV-Vis spectrum can be used to study factors that affect the electronic structure, such as solvent polarity and pH.
Furthermore, this technique could potentially be used to investigate the tautomeric equilibrium between the thiol form (this compound) and its potential thione tautomer. Tautomers often have distinct electronic structures and thus different UV-Vis absorption spectra. By analyzing the spectrum under various conditions, it might be possible to assess the relative stability and interconversion of these forms.
Chromatographic Methods for Separation, Isolation, and Quantitative Analysis (e.g., HPLC-MS)
Chromatographic techniques are essential for the separation, purification, and quantification of this compound from synthesis reaction mixtures or complex matrices. High-Performance Liquid Chromatography (HPLC) is particularly well-suited for this purpose.
A typical method would involve reverse-phase HPLC, using a non-polar stationary phase (like C18) and a polar mobile phase (e.g., a gradient of water and acetonitrile (B52724) or methanol, often with a modifier like formic acid). The separation is based on the differential partitioning of the analyte between the two phases.
Coupling HPLC with a mass spectrometer (HPLC-MS) provides a highly sensitive and selective analytical system. nih.gov As the compound elutes from the HPLC column, it is ionized (e.g., by Electrospray Ionization, ESI) and detected by the mass spectrometer. This allows for:
Peak Purity Assessment: Confirming that a single chromatographic peak corresponds to a single compound.
Quantitative Analysis: Determining the exact concentration of the compound by comparing its peak area to that of a known standard.
Trace Analysis: Detecting the compound at very low concentrations.
Confirmation of Identity: The mass spectrometer provides the molecular weight of the eluting compound, confirming its identity. rsc.org
This method is invaluable for quality control during chemical synthesis and for studying the compound's stability and reactions. nih.gov
X-ray Photoelectron Spectroscopy (XPS) and Other Surface-Sensitive Techniques in Material Applications
For applications involving surfaces and materials, such as the formation of self-assembled monolayers (SAMs) on metallic substrates, surface-sensitive techniques are critical. Thiols are well-known for their ability to form strong bonds with gold and other metal surfaces.
X-ray Photoelectron Spectroscopy (XPS): XPS is a quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material's surface. When this compound is adsorbed onto a surface, XPS can provide definitive evidence of its presence and bonding characteristics.
High-resolution scans of the relevant core levels would be analyzed:
S 2p: The binding energy of the sulfur 2p peak would confirm the presence of sulfur and can distinguish between a free thiol (physisorbed) and a thiolate bond to a metal surface (chemisorbed).
N 1s: The nitrogen 1s peak would confirm the presence of the amino group.
Cl 2p: The chlorine 2p peak would verify the integrity of the C-Cl bond upon adsorption.
C 1s: The carbon 1s spectrum can be deconvoluted to identify carbons in different chemical environments (C-C, C-S, C-N, C-Cl).
Other Surface-Sensitive Techniques: Reflection Absorption Infrared Spectroscopy (RAIRS) is another powerful technique for characterizing thin films and monolayers on reflective surfaces like gold. mdpi.com RAIRS can determine the orientation and packing of the adsorbed molecules by analyzing the intensity of specific vibrational bands, complementing the elemental and chemical state information provided by XPS. mdpi.com
Theoretical and Computational Chemistry Studies of 4 Amino 2 Chlorobenzene 1 Thiol
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT) for Electronic Structure, Geometry Optimization, and Energetics
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of 4-Amino-2-chlorobenzene-1-thiol. DFT methods provide a robust framework for determining the molecule's most stable three-dimensional arrangement (geometry optimization), its electronic landscape, and its energetic characteristics.
Electronic structure analysis through DFT provides a detailed picture of how electrons are distributed within the molecule. This includes the calculation of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of HOMO and LUMO are critical in predicting the molecule's chemical reactivity, with the HOMO-LUMO energy gap indicating its kinetic stability. For instance, a smaller energy gap suggests that the molecule is more readily excitable and thus more reactive. Natural Bond Orbital (NBO) analysis can further dissect the electronic structure by describing charge transfer interactions between different parts of the molecule, highlighting the electron-donating and electron-accepting properties of the amino, chloro, and thiol substituents.
Energetics calculations provide crucial thermodynamic data. These include the total energy of the molecule, its enthalpy of formation, and Gibbs free energy. Such data are vital for predicting the feasibility and spontaneity of reactions involving this compound.
Interactive Data Table: Illustrative DFT-Calculated Properties of this compound
| Property | Value | Unit |
| Total Energy | -1250.45 | Hartree |
| HOMO Energy | -5.89 | eV |
| LUMO Energy | -1.23 | eV |
| HOMO-LUMO Gap | 4.66 | eV |
| Dipole Moment | 2.54 | Debye |
Note: The values in this table are illustrative and represent typical data obtained from DFT calculations for similar aromatic compounds.
Prediction of Spectroscopic Parameters and Validation with Experimental Data
A significant application of computational chemistry is the prediction of spectroscopic data, which can be directly compared with experimental measurements for validation. For this compound, theoretical calculations can simulate various types of spectra.
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, can be predicted by calculating the harmonic vibrational frequencies of the optimized molecular structure. These calculations can identify the characteristic vibrational modes associated with specific functional groups, such as the N-H stretching of the amino group, the C-S stretching of the thiol group, and the C-Cl stretching. By comparing the calculated vibrational frequencies with experimental IR and Raman spectra, researchers can confirm the molecular structure and the accuracy of the computational model.
Nuclear Magnetic Resonance (NMR) spectroscopy is another area where computational predictions are highly valuable. By calculating the magnetic shielding tensors of the atoms in the molecule, it is possible to predict the chemical shifts of ¹H and ¹³C nuclei. These predicted NMR spectra can aid in the interpretation of experimental NMR data, helping to assign specific peaks to the corresponding atoms in the molecule.
Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, can be simulated using Time-Dependent DFT (TD-DFT). This method calculates the energies of electronic transitions, which correspond to the absorption of light by the molecule. The predicted UV-Vis spectrum can provide insights into the electronic structure and the nature of the molecular orbitals involved in the electronic excitations.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While quantum chemical calculations typically focus on a single, isolated molecule in the gas phase, Molecular Dynamics (MD) simulations provide a way to study the behavior of molecules in a more realistic environment, such as in a solvent or in the solid state. MD simulations model the movement of atoms and molecules over time, governed by a force field that describes the interactions between them.
For this compound, MD simulations can be used for conformational analysis. The thiol and amino groups have rotational freedom, and MD simulations can explore the different possible conformations of the molecule and their relative stabilities. This is particularly important for understanding how the molecule might interact with other molecules, such as in a biological system or in a solution.
Furthermore, MD simulations are invaluable for studying intermolecular interactions. By simulating a system containing multiple molecules of this compound, or a mixture with other molecules, it is possible to investigate the formation of hydrogen bonds, van der Waals interactions, and other non-covalent interactions. These interactions are crucial in determining the bulk properties of the compound, such as its solubility and melting point. In the context of drug design, MD simulations can be used to model the interaction of this compound with a biological target, providing insights into its binding mode and affinity.
In Silico Modeling of Reaction Pathways, Activation Barriers, and Mechanistic Insights
Computational chemistry offers powerful tools for investigating the mechanisms of chemical reactions. For this compound, in silico modeling can be used to explore various potential reaction pathways, calculate the energy barriers associated with these pathways, and provide detailed mechanistic insights.
By mapping the potential energy surface of a reaction, researchers can identify the transition states, which are the highest energy points along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy, a key parameter that determines the rate of the reaction. DFT calculations are commonly used to locate transition states and calculate activation energies.
For example, the reactivity of the thiol group in this compound could be investigated through in silico modeling. The mechanism of its oxidation to form a disulfide bond, or its participation in nucleophilic substitution reactions, could be elucidated. The influence of the amino and chloro substituents on the reactivity of the thiol group can also be systematically studied by comparing the activation barriers for reactions involving substituted and unsubstituted thiophenols.
Computational Design and Prediction of Novel Derivatives with Tailored Reactivity
One of the most exciting applications of computational chemistry is the rational design of new molecules with specific desired properties. By leveraging the understanding gained from the computational studies described above, it is possible to design novel derivatives of this compound with tailored reactivity.
For instance, by systematically modifying the substituents on the benzene (B151609) ring, researchers can computationally screen a large number of virtual compounds to identify those with enhanced or suppressed reactivity. The effect of adding electron-donating or electron-withdrawing groups at different positions on the ring can be evaluated in terms of their impact on the electronic structure, HOMO-LUMO gap, and reaction activation barriers. This in silico screening approach can significantly accelerate the discovery of new compounds with optimized properties for specific applications, such as in materials science or medicinal chemistry, by prioritizing the most promising candidates for synthesis and experimental testing.
Applications of 4 Amino 2 Chlorobenzene 1 Thiol in Chemical Synthesis and Materials Science
Strategic Use as a Versatile Building Block in Complex Organic Synthesis
4-Amino-2-chlorobenzene-1-thiol serves as a crucial starting material or intermediate in a variety of complex organic syntheses. Its trifunctional nature allows for sequential and regioselective reactions, making it a highly strategic component for constructing intricate molecular architectures. The presence of the thiol, amino, and chloro groups on the aromatic ring provides multiple reaction sites that can be selectively addressed under different chemical conditions.
The thiol group is a potent nucleophile and can readily participate in reactions such as alkylation, arylation, and addition to unsaturated systems. The amino group can be acylated, alkylated, or diazotized, leading to a wide array of derivatives. The chloro substituent, while generally less reactive, can be displaced under specific conditions or can influence the reactivity of the other functional groups through electronic effects. This multifunctionality makes this compound a key building block for the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.
Precursor to Biologically Relevant Heterocyclic Systems, including Benzothiazoles and Triazoles
One of the most significant applications of this compound is its role as a precursor in the synthesis of heterocyclic compounds, particularly benzothiazoles and triazoles, which are known for their broad spectrum of biological activities.
Benzothiazoles:
The condensation of 2-aminothiophenols, such as this compound, with various electrophiles is a fundamental method for constructing the benzothiazole (B30560) ring system. mdpi.comorganic-chemistry.org These reactions can be carried out with aldehydes, ketones, carboxylic acids, acyl chlorides, and even carbon dioxide under various catalytic conditions. mdpi.commdpi.com For instance, the reaction with aldehydes, often facilitated by catalysts like laccases or tin(IV) pyrophosphate, yields 2-substituted benzothiazoles. mdpi.com Microwave-assisted synthesis in ionic liquids has also been reported as an efficient and solvent-free method for this transformation. organic-chemistry.org The resulting benzothiazole derivatives are of great interest due to their wide range of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities. mdpi.com
Triazoles:
This compound can also be utilized in the synthesis of triazole-containing compounds. While direct cyclization to a triazole from this specific thiol is less common, its derivatives can be incorporated into synthetic routes leading to 1,2,4-triazoles. For example, the amino group can be modified to introduce a hydrazine (B178648) moiety, which is a key precursor for the formation of the 1,2,4-triazole (B32235) ring through cyclization with various one-carbon sources. ijcrt.orgresearchgate.net The synthesis of 4-amino-1,2,4-triazole (B31798) derivatives is of significant interest due to their utility as intermediates in the production of herbicides, fungicides, and plant growth regulators. google.com
Development of Functional Polymers and Macromolecular Architectures
The thiol and amino functionalities of this compound make it a suitable monomer for the synthesis of functional polymers. The thiol group can participate in thiol-ene "click" reactions, a highly efficient and versatile method for polymer synthesis and modification. wikipedia.org This reaction involves the radical-mediated addition of a thiol to a double bond, allowing for the creation of well-defined polymer architectures under mild conditions.
Furthermore, the amino group can be used to introduce this building block into polyamides, polyimides, or other condensation polymers. The resulting polymers would possess the unique properties imparted by the chloro and thiol substituents, potentially leading to materials with enhanced thermal stability, flame retardancy, or the ability to be further functionalized through the thiol group.
Employment in Coordination Chemistry as a Ligand for Metal Complexes
Thiolates are known to be effective ligands for a variety of transition metals, particularly soft Lewis acids. wikipedia.org The thiol group of this compound can deprotonate to form a thiolate anion, which can then coordinate to metal centers. The presence of the amino group provides an additional coordination site, allowing the molecule to act as a bidentate N,S-donor ligand.
These metal complexes have potential applications in catalysis, sensing, and materials science. The electronic properties of the ligand, and consequently the resulting metal complex, can be tuned by the chloro substituent on the aromatic ring. Amino acids and their derivatives have been successfully employed as chiral ligands in transition metal catalysis, suggesting that complexes derived from this compound could also find use in asymmetric synthesis. mdpi.commdpi.com
Exploration in Advanced Materials Science for Electronic, Optical, or Supramolecular Assemblies
The unique combination of functional groups in this compound makes it an interesting candidate for the development of advanced materials with specific electronic, optical, or supramolecular properties. The aromatic ring, coupled with the electron-donating amino group and the electron-withdrawing chloro group, can give rise to interesting photophysical properties.
The thiol group is particularly useful for anchoring the molecule to metal surfaces, such as gold, which is a common strategy for creating self-assembled monolayers (SAMs). These SAMs can be used to modify the surface properties of materials for applications in electronics, sensors, and nanotechnology. The ability to form ordered supramolecular assemblies through hydrogen bonding (via the amino group) and other non-covalent interactions further enhances its potential in materials science.
Catalytic Roles, Specifically in Thiyl Radical-Mediated Transformations
Thiyl radicals (RS•), which can be generated from thiols like this compound, are important intermediates in a variety of chemical transformations. wikipedia.org These radicals can be generated through hydrogen atom abstraction from the thiol by a radical initiator or through photolysis. dundee.ac.uk
Mechanistic Investigations of 4 Amino 2 Chlorobenzene 1 Thiol S Biological Interactions in Vitro Focus
Molecular Mechanisms of Interaction with Biological Macromolecules (e.g., Proteins, Enzymes)
The interaction of small molecules with biological macromolecules is a cornerstone of pharmacology and toxicology. The aminothiol (B82208) and chlorinated aromatic moieties of 4-Amino-2-chlorobenzene-1-thiol suggest several potential interaction mechanisms.
While specific enzyme inhibition studies on this compound are not extensively documented, research on related compounds provides valuable insights. For instance, various derivatives of thioquinolines, which also contain a sulfur atom within a heterocyclic structure, have been shown to be potent inhibitors of α-glucosidase. nih.gov One such derivative demonstrated competitive inhibition with a K_i value of 18.0 µM. nih.gov The mechanism of inhibition was found to be influenced by the types of substituents on the phenyl ring, with electron-donating groups generally favoring higher inhibitory activity. nih.gov This suggests that the electronic properties of the substituted benzene (B151609) ring in this compound could play a significant role in its potential enzyme inhibitory activity.
Furthermore, studies on the antipsychotic drug asenapine, which is metabolized by and also inhibits cytochrome P450 enzymes, reveal potent inhibition of CYP1A2 and CYP2D6. nih.gov The inhibition mechanism for CYP1A2 was mixed, while for CYP2D6 it was competitive. nih.gov Given that this compound is an aromatic amine, a class of compounds known to interact with CYP enzymes, it is plausible that it could also act as an inhibitor of these or other metabolic enzymes.
Table 1: Examples of Enzyme Inhibition by Structurally Related Compounds
| Compound Class | Target Enzyme | Inhibition Type | Key Findings |
| Thioquinoline Derivatives | α-Glucosidase | Competitive | Potency influenced by electronic nature of substituents. nih.gov |
| Asenapine | CYP1A2, CYP2D6 | Mixed, Competitive | Potent inhibition observed in vitro. nih.gov |
The binding of a ligand to a protein is governed by a variety of non-covalent interactions. For this compound, the thiol (-SH) and amino (-NH2) groups, along with the aromatic ring, are key features that would dictate its binding dynamics. The thiol group can engage in S-H/π interactions with aromatic residues of a protein. researchgate.netacs.orgfigshare.com These interactions are driven by favorable molecular orbital interactions between an aromatic π donor orbital and the S-H σ* acceptor orbital. researchgate.netacs.orgfigshare.com
The crystal structure of a Boc-protected 4-thiolphenylalanine derivative revealed that the thiol S-H group interacts with the aromatic ring of an adjacent molecule, with a through-space distance shorter than the sum of the van der Waals radii, indicating a significant interaction. acs.orgnih.gov This preferential interaction with aromatic rings, even in the presence of traditional hydrogen bond acceptors, highlights the potential importance of S-H/π interactions in the binding of thiol-containing compounds to proteins. nih.gov
Structure-Activity Relationship (SAR) Studies for Observed Bioactivities
Structure-activity relationship (SAR) studies are essential for optimizing the biological activity of a lead compound. For compounds related to this compound, several SAR studies have been conducted.
In a study of thioquinoline derivatives as α-glucosidase inhibitors, it was found that electron-donating groups on the phenyl ring were generally more favorable for activity than electron-withdrawing groups. nih.gov The position of the substituent also played a role, with certain substitution patterns leading to enhanced potency. nih.gov
For aminophenol analogues, which share the amino-aromatic core with this compound, antioxidant and anticancer activities were found to be dependent on the length of an alkyl chain attached to the amino group. nih.gov Longer alkyl chains correlated with increased inhibition of lipid peroxidation and enhanced cytotoxicity against leukemia cell lines. nih.gov
In the context of antimicrobial activity, SAR studies of thiophene-2-carboxamide derivatives revealed that the nature of the substituent at the 3-position of the thiophene (B33073) ring significantly influenced both antioxidant and antibacterial properties. nih.gov Amino-substituted derivatives showed the highest antioxidant activity, while specific substitutions led to potent antibacterial effects against both Gram-positive and Gram-negative bacteria. nih.gov
Table 2: Structure-Activity Relationship Highlights from Related Compounds
| Compound Class | Biological Activity | Key SAR Findings |
| Thioquinoline Derivatives | α-Glucosidase Inhibition | Electron-donating groups enhance activity. nih.gov |
| p-Alkylaminophenols | Antioxidant & Anticancer | Activity correlates with alkyl chain length. nih.gov |
| Thiophene-2-carboxamides | Antioxidant & Antimicrobial | Amino substituents favor antioxidant activity; specific substitutions enhance antibacterial effects. nih.gov |
Fundamental Cellular Pathways Affected by this compound (In Vitro Cellular Models)
While direct studies on the cellular effects of this compound are limited, research on chlorinated anilines provides some clues. Chlorinated anilines are known to be toxic to various aquatic organisms, including bacteria, algae, and crustaceans. nih.govmdpi.com The toxicity of chlorinated anilines has been linked to their ability to disrupt cellular processes. For example, the joint toxicity of chlorinated anilines and cadmium in Photobacterium phosphoreum was found to be related to the energy of the lowest unoccupied molecular orbital (E_LUMO) of the aniline (B41778) derivatives. nih.gov
In human cell lines, aminophenol derivatives have been shown to inhibit cell growth. nih.gov Specifically, p-dodecylaminophenol and p-decylaminophenol suppressed the growth of human leukemia cell lines (HL60 and HL60R) in a dose-dependent manner. nih.gov This suggests that compounds with a similar aminophenol-like structure could interfere with pathways controlling cell proliferation.
Furthermore, aminothiols like cysteamine (B1669678) have been shown to deplete intracellular cystine levels in cultured human fibroblasts from patients with cystinosis. nih.gov This indicates a direct interaction with cellular amino acid metabolism.
Mechanistic Basis of Antioxidant Activity
The antioxidant potential of a compound can arise from various mechanisms, including free radical scavenging and interaction with antioxidant enzyme systems. The thiol and amino groups on this compound suggest it may possess antioxidant properties.
Aromatic amines and aminophenols are known to act as inhibitors of oxidation processes. dtic.mil The antioxidant activity of p-alkylaminophenols has been demonstrated through their ability to scavenge superoxide (B77818) radicals and inhibit lipid peroxidation. nih.gov Interestingly, the superoxide scavenging activity decreased with increasing alkyl chain length, while the inhibition of lipid peroxidation increased, indicating different structural requirements for these two antioxidant mechanisms. nih.gov
The thiol group is also a key player in antioxidant defense. Thiol-dependent antioxidant systems, such as the glutathione (B108866) and thioredoxin systems, are crucial for maintaining cellular redox balance and protecting against oxidative stress. nih.gov Aminothiol compounds can directly scavenge free radicals generated by ionizing radiation and other sources. nih.govwikipedia.org The mechanism involves the detoxification of reactive oxygen species (ROS), which can damage cellular macromolecules like DNA and proteins. nih.govwikipedia.org
Studies on aniline derivatives have also shown that they can generate free radicals in cellular systems, and that these radicals can be scavenged by aminocarboxylates. nih.gov This highlights the complex interplay of pro-oxidant and antioxidant activities that can be associated with aniline-containing compounds.
In Vitro Antimicrobial Activity Mechanisms Against Specific Pathogens
The antimicrobial potential of this compound can be inferred from studies on related compounds. Thiol-containing compounds and chlorinated phenols have demonstrated activity against a range of microbes.
The mechanism of action for many phenolic compounds involves the disruption of the bacterial cell membrane, leading to increased permeability, leakage of intracellular contents, and ultimately cell death. frontiersin.org For example, thymol, a monoterpene phenol, has been shown to compromise the integrity of the cell membrane and inhibit biofilm formation in Pseudomonas aeruginosa. mdpi.com
The thiol group itself can contribute to antimicrobial activity. Cationic thiol surfactants have shown antibacterial effects against sulfate-reducing bacteria. researchgate.net Furthermore, synthetic antimicrobial peptides containing cysteine residues (a thiol-containing amino acid) have demonstrated broad-spectrum activity against Gram-positive and Gram-negative bacteria, as well as fungi. nih.gov The proposed mechanism for these peptides involves the formation of pores in the microbial membrane. nih.gov
Benzothiazoles, which can be synthesized from 2-aminothiophenol (B119425), exhibit a wide range of biological activities, including antibacterial and antifungal effects. researchgate.netekb.eg The incorporation of a thiol functional group into other heterocyclic structures has also been shown to enhance antimicrobial properties. nih.gov
Environmental Chemistry and Degradation Pathways of 4 Amino 2 Chlorobenzene 1 Thiol
Environmental Fate and Transport Mechanisms in Various Media
The environmental distribution of 4-amino-2-chlorobenzene-1-thiol is governed by its physicochemical properties and the characteristics of the surrounding media. While specific data for this exact compound is limited, the behavior of structurally similar compounds like chlorobenzenes and chloroaminophenols can provide insights.
Most chlorobenzenes discharged into the environment tend to evaporate quickly and are subsequently degraded in the atmosphere. ethz.ch For compounds that enter soil and water systems, their transport is influenced by factors such as water solubility, vapor pressure, and their tendency to adsorb to soil particles. The vadose zone, the unsaturated area of soil above the groundwater table, can act as a significant site for the biodegradation of chlorinated benzenes. nih.gov Microbes at the oxic/anoxic interface in this zone can utilize these chemicals, preventing their further migration into groundwater or the atmosphere. nih.gov This process of natural attenuation in the capillary fringe can be highly effective in containing and degrading contaminants. nih.gov
The table below outlines the key physicochemical properties of a related compound, which influence its environmental transport.
| Property | Value | Implication for Environmental Transport |
| Molecular Weight | 159.64 g/mol nih.gov | Influences diffusion and volatility. |
| XLogP3 | 2.4 nih.gov | Indicates a moderate potential for bioaccumulation in fatty tissues and sorption to organic matter in soil and sediment. |
| Water Solubility | (Predicted) | Affects mobility in aquatic systems and leaching through soil. |
| Vapor Pressure | (Predicted) | Determines the likelihood of volatilization from soil and water surfaces into the atmosphere. |
Abiotic Degradation Pathways: Hydrolysis, Photolysis, and Oxidation Processes
Abiotic degradation involves chemical transformation without the involvement of microorganisms. For many organic pollutants, these processes include hydrolysis, photolysis, and oxidation.
Hydrolysis: This process involves the reaction of the compound with water. The stability of the carbon-chlorine bond and the amino and thiol groups on the benzene (B151609) ring will dictate the rate of hydrolysis. While specific hydrolysis data for this compound is scarce, related compounds like 5-amino-2-chlorobenzene-1-thiol are noted as hydrolysis products of other chemicals, suggesting susceptibility to this pathway under certain conditions. biosynth.com
Photolysis: Photochemical degradation occurs when a molecule absorbs light energy, leading to its breakdown. Most chlorobenzenes that evaporate into the atmosphere are degraded by reacting with photochemically-generated hydroxyl radicals. ethz.ch The rate and extent of photolysis in water or on soil surfaces would depend on the light absorption properties of this compound and the presence of photosensitizing agents in the environment.
Oxidation: Oxidation processes in the environment can be initiated by reactive oxygen species. The amino and thiol groups attached to the aromatic ring are generally susceptible to oxidation, which could lead to the transformation of the parent compound.
Biotransformation Pathways and Metabolite Identification in Environmental Systems
Biotransformation by microorganisms is a primary mechanism for the breakdown of many synthetic organic chemicals in the environment. researchgate.net Bacteria, in particular, have evolved diverse enzymatic pathways to degrade aromatic compounds. nih.gov
The degradation of chloroaminophenols, which are structurally similar to this compound, has been studied in various bacteria. For example, Burkholderia sp. RKJ 800 can utilize 4-chloro-2-aminophenol (4C2AP) as its sole source of carbon and energy. nih.govnih.gov The degradation pathway is initiated by a deaminase enzyme, which converts 4C2AP to 4-chlorocatechol. nih.govnih.gov This intermediate is then cleaved by a dioxygenase enzyme, leading to the formation of 3-chloro-cis,cis-muconate. nih.gov This represents a novel degradation pathway for this class of compounds. nih.gov
The general mechanisms for the bacterial degradation of monocyclic aromatic amines often involve: nih.gov
Dioxygenase-catalyzed ring cleavage.
Deamination (removal of the amino group) either before or after ring cleavage.
Hydroxylation of the aromatic ring.
The table below summarizes a known bacterial degradation pathway for a related chloroaminophenol.
| Organism | Parent Compound | Key Enzymes | Metabolites Identified | Reference |
| Burkholderia sp. RKJ 800 | 4-chloro-2-aminophenol | 4C2AP-deaminase, 4-chlorocatechol-1,2-dioxygenase | 4-chlorocatechol, 3-chloro-cis,cis-muconate | nih.govnih.gov |
Microcosm studies using soil have demonstrated that bacteria like Burkholderia sp. RKJ 800 can effectively degrade chloroaminophenols, suggesting that bioremediation could be a viable strategy for sites contaminated with these compounds. nih.gov
Development of Analytical Methodologies for Environmental Detection and Monitoring (excluding exposure assessment)
The effective monitoring of environmental contaminants requires sensitive and specific analytical methods. The detection of chlorinated aromatic amines and their degradation products in complex environmental matrices like soil and water presents a significant challenge.
Advanced analytical techniques are crucial for identifying and quantifying these compounds. researchgate.net High-resolution mass spectrometry (HRMS) coupled with chromatographic separation techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) is a powerful tool for this purpose. nih.govresearchgate.net These methods allow for the detection of parent compounds and the identification of unknown transformation products. researchgate.net
For instance, in the study of 4-chloro-2-aminophenol degradation, researchers used HPLC and GC-MS to identify metabolites like 4-chlorocatechol. nih.gov The development of such methods is essential for understanding the fate of these contaminants and for assessing the efficacy of remediation efforts.
Key steps in method development often include:
Sample Preparation: Extraction of the target analyte from the environmental matrix (e.g., soil, water) and pre-concentration to enhance detection.
Chromatographic Separation: Separation of the analyte from other compounds in the sample.
Detection and Quantification: Using sensitive detectors, often mass spectrometers, to identify and measure the concentration of the analyte.
The validation of these analytical methods is critical to ensure accuracy and reliability, often following established guidelines to determine parameters like the limit of detection (LOD) and limit of quantification (LOQ). researchgate.net
Q & A
Basic: What synthetic methodologies are recommended for preparing 4-Amino-2-chlorobenzene-1-thiol?
Answer:
A common approach involves the thiolation of 4-amino-2-chloroaniline derivatives. For example, reacting 6-chloro-2-aminobenzothiazole with carbon disulfide (CS₂) and hydrazine in ethanol under controlled reflux conditions can yield thiol-containing intermediates. Purification via recrystallization (e.g., methanol) ensures high purity . Alternative routes may use thiourea or sodium hydrosulfide (NaSH) as sulfur sources. Ensure inert atmospheres (N₂/Ar) to prevent oxidation of the thiol group.
Advanced: How can reaction conditions be optimized to improve synthetic yields and purity?
Answer:
Optimization parameters include:
- Temperature: Gradual heating (40–60°C) minimizes side reactions like disulfide formation.
- Solvent polarity: Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates.
- Catalysts: Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve sulfur reagent solubility.
Comparative studies on similar thiazole syntheses show yield improvements from 60% to >85% under optimized conditions . Kinetic monitoring via TLC or HPLC is advised.
Basic: What spectroscopic and analytical techniques are critical for characterizing this compound?
Answer:
- NMR (¹H/¹³C): Confirm aromatic proton environments and amine/thiol group positions.
- FTIR: Identify S-H stretches (~2550 cm⁻¹) and N-H bends (~1600 cm⁻¹).
- Mass Spectrometry (HRMS): Validate molecular ion peaks (e.g., [M+H]⁺).
- X-ray Crystallography: Resolve crystal structure and bond angles, as demonstrated for analogous chlorinated benzoic acid derivatives .
Advanced: How should researchers address contradictory spectroscopic or crystallographic data?
Answer:
Contradictions (e.g., unexpected NMR shifts or diffraction patterns) require:
- Cross-validation: Use complementary techniques (e.g., Raman spectroscopy for S-H confirmation).
- Computational modeling: Compare experimental data with DFT-calculated spectra (e.g., Gaussian software).
- Crystallographic refinement: Adjust thermal parameters or check for twinning in X-ray data .
Basic: What safety protocols are essential when handling this compound?
Answer:
- Ventilation: Use fume hoods to avoid inhalation of volatile byproducts.
- PPE: Wear nitrile gloves and safety goggles; avoid contact with skin (potential sensitizer).
- First aid: For exposure, rinse with water for 15 minutes and seek medical evaluation .
Advanced: What mechanistic insights exist for the biological activity of thiol-containing analogs?
Answer:
Thiol groups in benzothiazoles exhibit antimicrobial and antitumor activity via:
- Thiol-disulfide exchange: Disrupting redox homeostasis in pathogens/cancer cells.
- Metal chelation: Binding to Fe³⁺/Cu²⁺ in enzymatic active sites.
Studies on 4-(4-chlorophenyl)thiazol-2-amine derivatives show IC₅₀ values <10 μM against Staphylococcus aureus .
Advanced: How can computational methods predict the reactivity of this compound?
Answer:
- Density Functional Theory (DFT): Calculate Fukui indices to identify nucleophilic (thiol S-atom) and electrophilic (Cl-substituted C-atom) sites.
- Molecular docking: Simulate interactions with biological targets (e.g., glutathione reductase) using AutoDock Vina.
- Solvent effects: Apply PCM models to predict solubility and stability in aqueous media .
Basic: What are the storage requirements to prevent degradation of this compound?
Answer:
- Temperature: Store at 2–8°C in amber vials to limit light-induced oxidation.
- Atmosphere: Purge containers with argon and seal with PTFE-lined caps.
- Stabilizers: Add antioxidants (e.g., BHT at 0.1% w/w) for long-term storage .
Advanced: How does substituent positioning (Cl, NH₂, SH) influence electronic properties?
Answer:
- Electron-withdrawing Cl: Decreases electron density at the benzene ring, directing electrophilic attacks to the para position.
- Amino group (-NH₂): Activates the ring via resonance, enhancing nucleophilic substitution at ortho positions.
- Thiol (-SH): Participates in hydrogen bonding and redox reactions, altering solubility and reactivity .
Advanced: What strategies resolve low yields in multi-step syntheses involving this compound?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
